molecular formula C11H11NO B1147728 2-(4-methoxyphenyl)-1H-pyrrole CAS No. 4995-12-4

2-(4-methoxyphenyl)-1H-pyrrole

Cat. No. B1147728
CAS RN: 4995-12-4
M. Wt: 173.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-1H-pyrrole, commonly known as PBOX-15, is a small molecule that has been extensively studied for its potential applications in various scientific research fields. PBOX-15 is a heterocyclic compound that belongs to the pyrrole family, and it has a molecular weight of 191.23 g/mol.

Scientific Research Applications

  • Anion Binding Properties : A derivative of 2-(4-methoxyphenyl)-1H-pyrrole, in the form of calix[4]pyrrole, has been studied for its anion binding properties. These derivatives show different affinities for small anions like Cl- and H2PO4- compared to unsubstituted calix[4]pyrroles (Anzenbacher et al., 1999).

  • Electrochemical Properties : Electrochemical impedance spectroscopy and morphological analyses have been conducted on homopolymers synthesized from 1[4-methoxyphenyl]-1H-pyrrole. These studies provide insights into the electronic properties and film deposition quality influenced by the electron donating behaviors of the substituent group (Sarac et al., 2008).

  • Synthetic Chemistry : The synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea has been achieved through different methods. This work highlights the versatility and yield efficiency of these synthetic approaches (Sarantou & Varvounis, 2022).

  • Crystal Formation : Research on 1-aryl-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrroles, including derivatives with 4-methoxyphenyl groups, has shown these compounds can form greenish metallic luster crystals, with distinct absorption bands in UV-vis-NIR spectra (Ogura et al., 2006).

  • Metal Complex Synthesis : The compound has been used in the mechanochemical synthesis of Zn(II), Cd(II), and Cu(II) complexes. This research provides insights into the chelation modes and biological activities of these complexes (Zaky & Fekri, 2018).

  • Polymer Synthesis : A study on the synthesis of polysubstituted pyrrole derivatives including 2-(4-methoxyphenyl)-1H-pyrrole variants in an aqueous medium using surfactants. This highlights its application in green chemistry and material science (Kumar et al., 2017).

properties

IUPAC Name

2-(4-methoxyphenyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-8,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMKNDMDNZWNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-1H-pyrrole

Citations

For This Compound
24
Citations
MA Carvalho, S Demin… - … A European Journal, 2022 - Wiley Online Library
Nitriles are recurring motifs in bioactive molecules and versatile functional groups in synthetic chemistry. Despite recent progress, direct introduction of a nitrile moiety in heteroarenes …
HG Bonacorso, HT Magalhães, GMD Forno… - Journal of the Brazilian …, 2019 - SciELO Brasil
An efficient sequential three-step reaction methodology for the synthesis of three new series-1-(prop-2-yn-1-yl)-1H-pyrroles, methyl 4-acetyl-1-((1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-3…
Number of citations: 7 www.scielo.br
K Grychowska, B Kubica, M Drop, E Colacino… - Tetrahedron, 2016 - Elsevier
Ring-closing metathesis (RCM) is a powerful tool for the preparation of cyclic organic compounds. Yet, one of the major limitations of this method is the difficulty to prepare large …
Number of citations: 15 www.sciencedirect.com
L Melzig, A Metzger, P Knochel - Chemistry–A European …, 2011 - Wiley Online Library
A variety of unsaturated thioethers have been subjected to cross‐coupling reactions with functionalized zinc reagents in the presence of a transition‐metal catalyst. Three different …
JB Chen, HX Zhang, XF Guo, H Wang… - Analytical and …, 2013 - Springer
Fluorescent probes with larger Stokes shifts in the far-visible and near-infrared spectral region (600–900 nm) are more superior for cellular imaging and biological analysis due to …
Number of citations: 21 link.springer.com
E Merkul, C Boersch, W Frank, TJJ Müller - Organic Letters, 2009 - ACS Publications
(Hetero)aryl-, alkenyl-, and selected alkyl-substituted acid chlorides can be efficiently coupled with N-Boc-protected propargylamine to produce ynones which are converted in a one-pot …
Number of citations: 104 pubs.acs.org
XY Zhu, HW Yao, YJ Fu, XF Guo, H Wang - Analytica Chimica Acta, 2019 - Elsevier
BODIPY-based probes have excellent fluorescence properties. However, small Stokes shifts approximately 5–15 nm greatly affect their detection sensitivity. In this study, we compared …
Number of citations: 26 www.sciencedirect.com
XY Zhu, H Wu, XF Guo, H Wang - Dyes and Pigments, 2019 - Elsevier
Hydrogen sulfide has important biomedical significance because it plays a regulatory role in a variety of physiological processes. In our previous work, we investigated the effect of …
Number of citations: 31 www.sciencedirect.com
M Verdoes, U Hillaert, BI Florea, M Sae-Heng… - Bioorganic & medicinal …, 2007 - Elsevier
The synthesis of three acetylene functionalized BODIPY dyes is described. These dyes are used to fluorescently modify an azido functionalized epoxomicin analogue employing the …
Number of citations: 82 www.sciencedirect.com
RF YILMAZ, Y DERİN, BA MISIR, VE ATALAY… - Journal of Molecular …, 2023 - Elsevier
In this study, a series of symmetrically arylated BODIPY dyes were synthesized using a pre-functionalization method, and their structures were characterized by several spectroscopic …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.